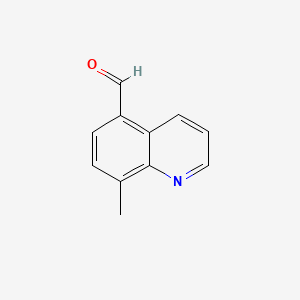

8-Methylquinoline-5-carbaldehyde

Description

Significance of Quinoline (B57606) Derivatives in Modern Chemical Research

Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in numerous areas of chemical and pharmaceutical science. nih.gov The versatility of the quinoline ring system has made its derivatives a subject of intense and ongoing research. researchgate.net These compounds are not only prevalent in a variety of natural products, such as alkaloids, but are also central to the design of synthetic molecules with a wide array of functions. nih.govnih.gov

In medicinal chemistry, quinoline derivatives are recognized as "indisputable pharmacophores" due to their broad spectrum of biological activities. nih.gov The quinoline motif is a core component of numerous approved drugs, demonstrating efficacy as antimalarial (e.g., quinine, chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer agents (e.g., topotecan). nih.govorientjchem.org The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the pharmacological profiles of these molecules, enhancing their efficacy, target selectivity, and therapeutic potential. researchgate.netorientjchem.org Researchers have developed extensive methods for synthesizing quinoline derivatives, driven by their potential to address drug resistance and other medical challenges. nih.govresearchgate.net

Beyond medicine, quinoline derivatives are valuable in materials science, where they are used as ligands, sensors, and luminescent materials. researchgate.net Their unique electronic and structural properties make them integral to the development of novel functional materials. In synthetic organic chemistry, they serve as versatile building blocks and ligands in organometallic catalysis, highlighting their fundamental importance to the chemical sciences. researchgate.netresearchgate.net

Rationale for Scholarly Investigation of 8-Methylquinoline-5-carbaldehyde and Related Compounds

The scholarly interest in this compound stems directly from the established significance of the quinoline scaffold. As a substituted quinoline carbaldehyde, it serves as a key intermediate and building block for the synthesis of more complex, functionalized quinoline derivatives. The presence of both a methyl group at the 8-position and a reactive carbaldehyde (aldehyde) group at the 5-position provides two distinct points for chemical modification.

The aldehyde group is particularly useful for engaging in a variety of chemical reactions, such as condensation reactions to form Schiff bases. mdpi.com Schiff bases derived from quinoline are known to form stable complexes with metal ions, and these complexes are studied for their potential catalytic, biological, and analytical applications. researchgate.net

Research into compounds like this compound is driven by the continuous search for new molecules with specific properties. For example, its structural analogs are investigated for their potential as anticancer agents and for their ability to interact with biological macromolecules like enzymes and receptors. The strategic placement of substituents on the quinoline ring, as seen in this compound, is a key strategy in drug discovery and materials science to modulate electronic and steric properties. researchgate.net

The study of related substituted quinoline carbaldehydes, such as 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), provides a broader context for the investigation of this compound. mdpi.comiucr.orgnih.gov Comparative studies of the synthesis, reactivity, and properties of these analogs help researchers understand structure-activity relationships. mdpi.comresearchgate.net For instance, different substitution patterns can influence the selectivity of formylation reactions and the resulting electrochemical and spectroscopic properties of the molecules. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1211501-08-4 |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.199 g/mol |

| InChI Key | QQTHKBNASKENCJ-UHFFFAOYSA-N |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 8-Hydroxy-7-methylquinoline-5-carbaldehyde |

| 8-Hydroxyquinoline-5-carbaldehyde |

| This compound |

| Amodiaquine |

| Bedaquiline |

| Camptothecin |

| Chloroquine |

| Ciprofloxacin |

| Dibucaine |

| Lenvatinib |

| Mefloquine |

| Piperaquine |

| Primaquine |

| Quinine |

| Topotecan |

Structure

2D Structure

Propriétés

IUPAC Name |

8-methylquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTHKBNASKENCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679749 | |

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211501-08-4 | |

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methylquinoline 5 Carbaldehyde and Its Analogs

Direct Functionalization Approaches to the Quinoline (B57606) Ring System

Direct functionalization methods are often employed for the introduction of a formyl group onto a pre-existing quinoline scaffold. These electrophilic aromatic substitution reactions are influenced by the electronic properties of the quinoline ring, with electron-donating groups facilitating the reaction.

Vilsmeier-Haack Formylation Strategies in Quinoline-Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). organic-chemistry.orgrsc.org This reagent then acts as the electrophile in the formylation reaction.

The Vilsmeier-Haack reaction has been successfully applied to the synthesis of various substituted quinoline-carbaldehydes. For instance, the reaction of N-arylacetamides with the Vilsmeier reagent can lead to the formation of 2-chloro-3-formylquinolines. The reaction conditions, such as the molar proportion of POCl₃ and temperature, can be optimized to achieve good yields. Studies have shown that N-arylacetamides bearing electron-donating groups at the meta-position facilitate the cyclization process.

In a specific application, the Vilsmeier-Haack reaction on 4-hydroxyquinaldines has been shown to produce 4-chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines, which are versatile intermediates for further transformations. nih.gov The formylation of heterocyclic compounds can be achieved by heating the compound with the Vilsmeier reagent, followed by hydrolysis with a mild base to yield the ortho-substituted product. chemijournal.comchemijournal.com For quinolines with methyl group substitutions, the reaction may require longer heating times of 4-10 hours. chemijournal.comchemijournal.com

The mechanism of the Vilsmeier-Haack reaction involves the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then attacks the electron-rich quinoline ring. The resulting intermediate is then hydrolyzed to afford the corresponding aldehyde. nih.gov

Table 1: Vilsmeier-Haack Reaction Conditions for Quinoline Derivatives

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Substituted Acetanilide (B955) | DMF, POCl₃ | 80-90°C, 4-10 hours | 2-chloro-3-formyl-8-methyl Quinoline | High | chemijournal.comchemijournal.com |

| N-arylacetamides | DMF, POCl₃ | 0-5°C then 90°C | 2-chloro-3-formylquinolines | Good to Moderate | |

| 7-acetyl-2-arylindoles | Vilsmeier-Haack reagent | One-pot | 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes | Not specified | nih.gov |

Friedländer Synthesis and Variants for Quinoline Scaffold Construction

The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines. nih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. nih.goviipseries.org This reaction is highly versatile and has been adapted to produce a wide array of substituted quinolines. nih.gov

Various catalysts have been developed to optimize the Friedländer synthesis, enhancing its efficiency and applicability. nih.gov For instance, silica-supported P₂O₅ has been shown to be an effective catalyst for the reaction between 2-aminoaryl ketones and carbonyl compounds under solvent-free conditions, leading to high yields of polysubstituted quinolines. ijcce.ac.ir Other catalysts, such as propylphosphonic anhydride (B1165640) (T3P®), have also been employed to promote the reaction under mild conditions, affording excellent yields in short reaction times. researchgate.net

The choice of reactants and catalysts can influence the substitution pattern of the resulting quinoline. For example, the reaction of 2-amino-5-chlorobenzophenone (B30270) with dimedone in the presence of P₂O₅/SiO₂ yields a polysubstituted quinoline. ijcce.ac.ir Similarly, ruthenium complexes of substituted 8-hydroxyquinolines have been used to catalyze the synthesis of quinoline derivatives. sioc-journal.cn The oxidation of 8-methylquinoline (B175542) with selenium dioxide can produce quinoline-8-carbaldehyde, which can then be used as a substrate in subsequent reactions to form more complex heterocyclic systems. researchgate.netresearchgate.net

Table 2: Catalysts and Conditions in Friedländer Synthesis

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| 2-aminoaryl ketones and carbonyl compounds | P₂O₅/SiO₂ | 80°C, solvent-free | Polysubstituted quinolines | High to excellent | ijcce.ac.ir |

| 2-aminobenzaldehyde and ketone | Propylphosphonic anhydride (T3P®) | Mild conditions | Polysubstituted quinolines | Excellent | researchgate.net |

| 2-aminoaryl aldehyde/ketone and ketone | Ruthenium complexes of 8-hydroxyquinoline (B1678124) | Optimized conditions | Quinoline derivatives | Up to 73% | sioc-journal.cn |

| 2-aminobenzophenone and active methylene (B1212753) compounds | Indium triflate [In(OTf)₃] | 100°C, solvent-free | 2-steryl quinolones | 70-84% | tandfonline.com |

Reimer-Tiemann Methodology for Formylation of Quinoline Derivatives

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, and it has been extended to other activated aromatic compounds, including hydroxyquinolines. mychemblog.com The reaction typically involves treating the substrate with chloroform (B151607) in a basic solution. mychemblog.com The reactive electrophile in this reaction is dichlorocarbene (B158193), which is generated in situ. mychemblog.com

The formylation of 8-hydroxyquinoline under Reimer-Tiemann conditions can lead to a mixture of products, with substitution occurring at both the C5 and C7 positions. nih.govresearchgate.net For example, the formylation of 8-hydroxyquinoline can yield 8-hydroxyquinoline-5-carbaldehyde (B1267011) (38% yield) and 8-hydroxyquinoline-7-carbaldehyde (B1296194) (10% yield). nih.govresearchgate.net However, the selectivity can be influenced by the presence of other substituents on the quinoline ring. For instance, the formylation of 2-methylquinolin-8-ol has been reported to exclusively produce 8-hydroxy-2-methylquinoline-5-carbaldehyde in 64% yield. researchgate.net

The reaction is known to be sensitive to reaction conditions, and yields can be moderate. The mechanism involves the electrophilic attack of dichlorocarbene on the phenoxide ion, followed by hydrolysis to form the aldehyde. mychemblog.com A variation of this methodology involves a carbene insertion reaction into a C-Br bond to synthesize 7-bromo-8-hydroxyquinoline-5-carbaldehyde. nih.govmdpi.com

Duff Aldehyde Synthesis Applications for Quinoline-Carbaldehydes

The Duff reaction is another method for the formylation of aromatic compounds, particularly those that are highly activated, such as phenols. wikipedia.org This reaction uses hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically followed by acid hydrolysis. wikipedia.org

Similar to the Reimer-Tiemann reaction, the Duff reaction generally results in ortho-formylation. wikipedia.org However, if the ortho positions are blocked, para-formylation can occur. wikipedia.org The Duff reaction has been applied to the formylation of quinoline derivatives. For instance, it has been used in the double formylation of 8-hydroxy-2-methylquinoline to produce 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde in good yields. nih.gov The mechanism is related to that of the Reimer-Tiemann reaction, involving the generation of an electrophilic iminium species from protonated hexamine, which then attacks the aromatic ring. wikipedia.org

It has been noted that the Duff reaction can be less efficient, with one reported attempt to synthesize a hydroxyquinoline aldehyde resulting in only a 15% yield. sciencemadness.org However, it has also been successfully employed for the double formylation of certain quinoline derivatives where other methods might be less effective. nih.gov

Catalytic Synthesis Routes for Quinoline-Carbaldehydes

Catalytic methods, particularly those involving transition metals, offer powerful and efficient pathways for the synthesis of quinoline-carbaldehydes. These methods often provide high selectivity and functional group tolerance.

Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed reactions have emerged as a cornerstone of modern organic synthesis, and they have been effectively utilized for the synthesis of quinoline-carbaldehydes. One prominent approach is the palladium-catalyzed carbonylation of haloquinolines. researchgate.net In this reaction, a haloquinoline is treated with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile to introduce a carbonyl group.

For example, the palladium-catalyzed carbonylation of iodoanilines with terminal alkynes in the presence of carbon monoxide can lead to the formation of 3- and 4-substituted quinolin-2(1H)-ones. nih.gov The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields and selectivity. nih.gov

Furthermore, palladium-catalyzed carbonylative cyclization reactions have been developed for the synthesis of quinolone structures. mdpi.com These reactions can be performed using non-gaseous sources of carbon monoxide, such as iron pentacarbonyl (Fe(CO)₅), which enhances the safety and practicality of the procedure. mdpi.com Palladium iodide-based catalysts have also been employed in various carbonylation reactions for the synthesis of heterocyclic compounds, including quinolines. mdpi.com

Rhodium-Catalyzed Hydroacylation Reactions for Substituted Quinolines

Rhodium-catalyzed hydroacylation has emerged as a powerful, atom-economical method for forging new carbon-carbon bonds. This reaction involves the addition of a C-H bond from an aldehyde across an alkyne. In the context of quinoline synthesis, this is achieved through the hydroacylative union of an o-alkynyl aniline (B41778) with an aldehyde, which, after a cyclization step, yields the quinoline product. acs.org

The generally accepted mechanism begins with the oxidative addition of the aldehyde's formyl C-H bond to a Rh(I) catalyst, creating an acyl-rhodium(III)-hydride intermediate. nih.gov A critical challenge in hydroacylation is a competing off-cycle pathway: reductive decarbonylation, which leads to an inactive rhodium-carbonyl species. acs.orgnih.gov A key strategy to suppress this undesirable pathway is the use of chelating aldehydes, such as those with a nearby coordinating group (e.g., quinoline-8-carbaldehyde itself), which stabilize the catalytic intermediate. nih.govscholaris.ca Following the formation of the Rh(III)-hydride, the alkyne coordinates and undergoes migratory insertion, leading to a rhodium-alkenyl species. Reductive elimination then furnishes a 2-aminophenyl enone intermediate. This intermediate can then be cyclized under either thermal or acidic conditions to afford the final substituted quinoline. acs.org This method is noted for its mild conditions and broad tolerance of various functional groups on both the aniline and aldehyde starting materials. acs.org

Copper-Catalyzed Annulation Strategies for Quinoline Derivatives

Copper catalysis offers an economical and less toxic alternative to precious metals like rhodium and palladium for synthesizing quinoline derivatives. researchgate.net Copper-catalyzed annulation reactions have become powerful tools for building diverse nitrogen-containing heterocycles. researchgate.net These strategies often involve cascade or domino reactions where multiple bonds are formed in a single operation.

Various annulation strategies have been developed:

[4+1+1] Annulation: A copper(I)-catalyzed reaction using ammonium (B1175870) salts and anthranils can produce 2,3-diaroylquinolines with molecular oxygen as the terminal oxidant. mdpi.com

[3+2+1] Annulation: Copper(0) can catalyze the reaction between anthranils and phenylacetaldehydes to yield 8-acylquinolines. mdpi.com

Tandem Reactions: An efficient approach for functionalized quinolines involves a copper-catalyzed tandem C-C bond formation and C-N coupling reaction between enamino esters and ortho-halogenated aromatic carbonyl compounds. researchgate.net

Multicomponent Reactions: A copper-catalyzed [2+2+2] annulation of benzonitriles, aryl-mesityliodinium salts, and ynamides has been reported for the synthesis of 2,3-disubstituted 4-aminoquinolines. nih.govfrontiersin.org

These copper-based systems demonstrate high efficiency and broad functional group tolerance, providing practical routes to valuable quinoline scaffolds that can be challenging to access through other means. researchgate.netmdpi.com

Nanocatalyst Applications in Quinoline Synthesis

The use of nanocatalysts represents a significant advancement in green and sustainable chemistry, offering high efficiency, excellent yields, and straightforward catalyst recovery and reuse. acs.orgnih.gov Several nanocatalyst-based systems have been successfully applied to quinoline synthesis, often through Friedländer-type condensations.

Notable examples of nanocatalysts include:

Magnetic Nanoparticles: Iron oxide nanoparticles (Fe₃O₄) are frequently used as a magnetic core, which allows for easy separation of the catalyst from the reaction mixture using an external magnet. nih.govnih.gov These cores can be functionalized with a catalytically active shell.

Core-Shell Nanocatalysts: Systems like Fe₃O₄@SiO₂ functionalized with sulfamic acid or ZnCl₂ act as robust, recyclable solid acid catalysts. nih.gov For instance, Fe₃O₄@SiO₂/ZnCl₂ has been used for Friedländer synthesis under solvent-free conditions at 60 °C, affording high yields. nih.gov

Copper-Based Nanocatalysts: Chitosan-decorated copper nanoparticles (Cu-CS NPs) have been employed as an efficient, eco-friendly catalyst for multicomponent reactions to synthesize quinoline derivatives under ultrasonic irradiation. scispace.com Magnetically separable CuFe₂O₄ nanoparticles have also been shown to be highly active in aqueous media. acs.orgnih.gov

The primary advantages of these nanocatalysts are their high surface-area-to-volume ratio, which enhances catalytic activity, and their heterogeneity, which simplifies work-up procedures and allows for repeated use without significant loss of efficacy. nih.govscispace.com

| Catalyst System | Typical Reaction | Key Advantages |

| Fe₃O₄@SiO₂-based | Friedländer Annulation | High stability, magnetic recovery, reusability, solid acid catalysis. nih.gov |

| CuFe₂O₄ NPs | Friedländer Annulation | High activity in water, magnetic recovery, good yields. acs.org |

| Cu-CS NPs | Multicomponent Synthesis | Green catalyst, short reaction times (ultrasound), cost-effective. scispace.com |

| IRMOF-3/PSTA/Cu | Domino Reaction | High yields (85-96%), optimized for specific electronic effects. acs.org |

Selective Functionalization of Methyl-Substituted Quinolines

An alternative to de novo synthesis is the direct modification of a pre-existing quinoline scaffold. For the synthesis of 8-methylquinoline-5-carbaldehyde, this would involve starting with 8-methylquinoline and introducing the formyl group at the C5 position, or starting with a methyl-substituted quinoline and transforming the methyl group into a carbaldehyde.

Benzylic C-H Functionalization of Methyl Aza-arenes with Aldehydes

The methyl group of 2- and 8-methylquinolines possesses acidic protons at the benzylic position, a feature enhanced by the adjacent nitrogen-containing aromatic ring. This acidity allows for C(sp³)–H functionalization, where the methyl group acts as a nucleophile. esciencesspectrum.com A common transformation is the reaction with an aldehyde to form a new C-C bond, yielding an alcohol derivative. beilstein-journals.org

This reaction can be promoted by various catalysts or reagents:

Base-Mediated: Strong bases like NaH can deprotonate the methyl group, which then undergoes nucleophilic addition to an aldehyde.

Acid-Catalyzed: Brønsted acids (e.g., acetic acid) or Lewis acids can activate the aza-arene, increasing the acidity of the benzylic protons and facilitating the reaction. esciencesspectrum.com

Catalyst-Free: Under certain conditions, such as neat (solvent-free) heating or in deep eutectic solvents, the reaction can proceed without a catalyst, offering a green, atom-economical pathway. beilstein-journals.orgclockss.org

The plausible mechanism involves the formation of an enamine tautomer of the methyl aza-arene, which then attacks the electrophilic carbonyl carbon of the aldehyde. beilstein-journals.org This approach is highly valuable for building more complex molecules from simple methyl aza-arene precursors. esciencesspectrum.com

Oxidative Transformation of Methyl Groups to Formyl Groups (e.g., Photo-oxidation with TiO₂)

The most direct route to a quinoline-carbaldehyde from a methylquinoline is the selective oxidation of the methyl group. This transformation can be challenging, but several effective methods have been developed.

Photo-oxidation with TiO₂: The selective transformation of a methyl group to a formyl group is of great interest. rsc.org A notable method involves the TiO₂-photoassisted oxidation of methylquinolines. Upon UV illumination in the presence of a TiO₂ powder suspension, 8-methylquinoline can be selectively converted to 8-quinolinecarbaldehyde as the primary product. rsc.org The mechanism involves the generation of reactive oxygen species at the TiO₂ surface which selectively attack the methyl group. mdpi.com

Hypervalent Iodine Reagents: A metal-free protocol for the chemoselective oxidation of methylquinolines to quinoline-carbaldehydes utilizes hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA). This method proceeds under mild, room-temperature conditions and demonstrates good functional group tolerance. researchgate.net

Other Metal-Free Oxidations: It has been shown that 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carbaldehyde in high yield under metal-free conditions, suggesting the reaction may proceed via the oxidation of C(sp³)–H to an aldehyde motif. acs.org

These methods provide a direct functional group interconversion, transforming a readily available methylquinoline into the more synthetically versatile quinoline-carbaldehyde.

Comparative Analysis of Synthetic Protocols for Quinoline-Carbaldehydes

The synthesis of quinoline-carbaldehydes can be approached from two fundamentally different directions: (A) de novo synthesis, where the entire quinoline ring is constructed with the desired aldehyde functionality already in place or installed from a precursor, and (B) functionalization, where a pre-formed methylquinoline is oxidized.

De Novo Synthesis (Rhodium, Copper, Nanocatalysis): These methods are powerful for creating a wide diversity of substituted quinolines from simple, acyclic precursors. acs.orgmdpi.comacs.org They offer control over the substitution pattern on both the carbocyclic and heterocyclic rings. For instance, using a substituted o-alkynyl aniline in a rhodium-catalyzed reaction allows for precise placement of groups on the benzene (B151609) portion of the quinoline. However, these are often multi-step processes (e.g., hydroacylation followed by cyclization). acs.org

Functionalization (Oxidation): This approach is more direct if the corresponding methylquinoline is readily available. The selective oxidation of the methyl group to a formyl group is a highly efficient, single-step transformation. rsc.org Methods like TiO₂ photo-oxidation are particularly attractive due to their selectivity and use of a reusable photocatalyst. rsc.org This route is less versatile for creating diverse substitution patterns on the ring itself but is ideal for the specific methyl-to-formyl conversion.

| Protocol | Strategy | Starting Materials | Catalyst/Reagent | Key Features |

| Rh-Catalyzed Hydroacylation | De Novo Ring Synthesis | o-Alkynyl aniline, Aldehyde | Rhodium complex | Atom-economical; mild conditions; broad scope; requires cyclization step. acs.org |

| Cu-Catalyzed Annulation | De Novo Ring Synthesis | Anilines, Alkynes, etc. | Copper salt (e.g., CuI, CuCl) | Economical; low toxicity; diverse annulation strategies available. researchgate.netmdpi.com |

| Nanocatalyst Synthesis | De Novo Ring Synthesis | 2-Aminoaryl ketone, Ketone | Fe₃O₄, CuFe₂O₄, etc. | Green chemistry; high efficiency; catalyst is reusable and easily separated. nih.gov |

| TiO₂ Photo-oxidation | Functionalization | Methylquinoline | TiO₂ (photocatalyst) | Highly selective for methyl to formyl; direct conversion; green method. rsc.org |

| Hypervalent Iodine Oxidation | Functionalization | Methylquinoline | PIDA | Metal-free; mild, room-temperature conditions; good chemoselectivity. researchgate.net |

Assessment of Reaction Conditions and Yields

The synthesis of this compound and its analogs often involves electrophilic substitution on a pre-existing quinoline core. The reaction conditions and resulting yields are highly dependent on the specific formylation method used and the nature of the substituents already present on the quinoline ring. The presence of an activating group, such as a hydroxyl group at the C8 position, significantly facilitates formylation.

The Reimer-Tiemann reaction, which utilizes chloroform in a basic medium, has been applied to quinoline derivatives. For instance, the formylation of 8-hydroxyquinoline under these conditions results in 8-hydroxyquinoline-5-carbaldehyde with a yield of 38%. nih.govresearchgate.net A notable improvement in yield and selectivity is observed in the formylation of 2-methylquinolin-8-ol, an analog of 8-methylquinoline. This reaction exclusively produces 8-hydroxy-2-methylquinoline-5-carbaldehyde in a 64% yield. nih.govresearchgate.net

The Duff reaction, which employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like glycerol (B35011) or acetic acid, is another viable method. researchgate.netwikipedia.org This reaction is particularly effective for phenols and other activated aromatic compounds. wikipedia.org When applied to 8-hydroxy-2-methylquinoline, the Duff reaction can lead to double formylation, yielding 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde in good yields. nih.gov This suggests that controlling the stoichiometry and reaction conditions is crucial to isolate the mono-formylated product.

The Vilsmeier-Haack reaction, using a reagent typically formed from phosphorus oxychloride and dimethylformamide (DMF), is a versatile method for formylating electron-rich aromatic and heterocyclic compounds. nih.govchemijournal.com While it can be used for double formylation of highly activated quinolines, its application can be limited with hydroxyl-substituted quinolines due to potential side reactions where the hydroxyl group reacts to form aryl formates. nih.gov In a different approach, the Vilsmeier-Haack reaction on o-methyl acetanilide has been used to synthesize 2-chloro-3-formyl-8-methyl quinoline, demonstrating the reagent's utility in building the quinoline ring itself with a formyl group in place. chemijournal.comchemijournal.com

The table below summarizes the reaction conditions and yields for the formylation of relevant quinoline analogs.

| Starting Material | Reaction Type | Key Reagents | Product(s) | Yield (%) |

| 8-Hydroxyquinoline | Reimer-Tiemann | Chloroform, Alkali | 8-Hydroxyquinoline-5-carbaldehyde | 38 |

| 2-Methylquinolin-8-ol | Reimer-Tiemann | Chloroform, Alkali | 8-Hydroxy-2-methylquinoline-5-carbaldehyde | 64 |

| 8-Hydroxy-2-methylquinoline | Duff Reaction | Hexamine | 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Good Yield |

| o-Methyl Acetanilide | Vilsmeier-Haack | POCl₃, DMF | 2-Chloro-3-formyl-8-methyl quinoline | 60-80 |

Selectivity and Regioselectivity in Formylation Reactions

Selectivity in the formylation of 8-methylquinoline and its analogs is a critical aspect, determining the position of the newly introduced aldehyde group. The directing influence of existing substituents on the quinoline ring plays a paramount role in governing the outcome of the reaction.

In the case of 8-hydroxyquinoline, the hydroxyl group is a strong activating, ortho-para directing group. Consequently, electrophilic substitution, such as formylation, is directed to the C5 (para) and C7 (ortho) positions. Under Reimer-Tiemann conditions, the formylation of 8-hydroxyquinoline is regioselective but not regiospecific, yielding a mixture of 8-hydroxyquinoline-5-carbaldehyde (the para product) and 8-hydroxyquinoline-7-carbaldehyde (the ortho product). nih.govresearchgate.net The major product is typically the C5-formylated isomer. nih.gov

The presence of other substituents can enhance this selectivity. For example, the formylation of 2-methylquinolin-8-ol leads exclusively to substitution at the C5 position, yielding 8-hydroxy-2-methylquinoline-5-carbaldehyde. nih.govresearchgate.net This high regioselectivity indicates that the interplay between the electron-donating hydroxyl group at C8 and the methyl group at C2 strongly favors electrophilic attack at the C5 position over the C7 position.

Furthermore, the choice of formylation method and reaction conditions can be manipulated to achieve different selectivity profiles. The Duff and Vilsmeier-Haack reactions, under certain conditions, can lead to double formylation if the aromatic ring is sufficiently activated. nih.gov For instance, both methods have been successfully used for the double formylation of derivatives like 8-hydroxy-2-methylquinoline and 8-(dimethylamino)quinoline to produce the corresponding 5,7-dicarbaldehydes. nih.govresearchgate.net This occurs because the initial formylation product may still be reactive enough to undergo a second electrophilic substitution, particularly with the non-deactivating electrophile generated in the Duff reaction. nih.gov

The table below illustrates the regioselectivity observed in the formylation of 8-hydroxyquinoline derivatives.

| Starting Material | Reaction Type | Product(s) | Product Distribution |

| 8-Hydroxyquinoline | Reimer-Tiemann | 8-Hydroxyquinoline-5-carbaldehyde | 38% |

| 8-Hydroxyquinoline-7-carbaldehyde | 10% | ||

| 2-Methylquinolin-8-ol | Reimer-Tiemann | 8-Hydroxy-2-methylquinoline-5-carbaldehyde | Exclusive product (64% yield) |

| 8-Hydroxy-2-methylquinoline | Duff Reaction | 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Main product (double formylation) |

Chemical Reactivity and Mechanistic Investigations of 8 Methylquinoline 5 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group at the 5-position of the 8-methylquinoline (B175542) scaffold is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to 8-Methylquinoline-5-carboxylic Acid

The aldehyde functional group of 8-Methylquinoline-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 8-Methylquinoline-5-carboxylic acid. This transformation is a common reaction for aldehydes and can be accomplished using various oxidizing agents. Research indicates that a standard reagent for this conversion is potassium permanganate (B83412) (KMnO₄) researchgate.net. The oxidation process involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH) while preserving the integrity of the quinoline (B57606) ring system.

For analogous quinoline aldehydes, the oxidation to a carboxylic acid has been well-documented. For instance, the oxidation of 3-quinolinecarbaldehyde to its corresponding carboxylic acid is achieved with good yields using potassium permanganate researchgate.net. Similarly, 5-Methylquinoline-2-carbaldehyde can be oxidized to 5-Methylquinoline-2-carboxylic acid using agents like potassium permanganate or chromium trioxide smolecule.com. These examples support the expected reactivity of the aldehyde group in this compound.

Table 1: Oxidation of Quinoline Aldehydes This table is representative of typical oxidation reactions on quinoline aldehydes.

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 8-Methylquinoline-5-carboxylic Acid | |

| 5-Methylquinoline-2-carbaldehyde | Potassium Permanganate or Chromium Trioxide | 5-Methylquinoline-2-carboxylic Acid | smolecule.com |

| 3-Quinolinecarbaldehyde | Potassium Permanganate (KMnO₄) | Quinoline-3-carboxylic Acid | researchgate.net |

Reduction Reactions to 8-Methylquinoline-5-methanol

The aldehyde group can be selectively reduced to a primary alcohol, yielding 8-Methylquinoline-5-methanol. This conversion is typically achieved using mild reducing agents to avoid reduction of the quinoline ring itself. Sodium borohydride (B1222165) (NaBH₄) is a commonly cited reagent for this purpose . Other reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for reducing aldehydes on the quinoline scaffold to alcohols smolecule.comevitachem.com.

The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to give the alcohol. This method is a standard procedure in organic synthesis for the conversion of aldehydes to primary alcohols.

Condensation Reactions, including Schiff Base Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and other nitrogen nucleophiles to form imines, commonly known as Schiff bases . These reactions are fundamental in the synthesis of various derivatives with potential applications in coordination chemistry and materials science researchgate.net.

For example, this compound can react with hydrazines to form the corresponding hydrazone, a type of Schiff base . A similar compound, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), has been shown to condense with various substituted anilines in acetone (B3395972) to yield the respective N-phenylmethanimine derivatives rsc.org. The formation of Schiff bases from quinoline-5-carbaldehydes with amines like 2,6-diisopropylbenzenamine has also been reported, highlighting the general applicability of this reaction researchgate.netmdpi.comresearchgate.net. The reaction mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (>C=N-) of the imine.

Reactivity of the Quinoline Ring and Methyl Group

The quinoline ring and the C-8 methyl group also exhibit distinct reactivity, influenced by the electronic and steric interplay of the substituents.

Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom numberanalytics.com. However, the presence of the electron-donating methyl group at the C-8 position activates the carbocyclic ring. Electrophilic substitution on the unsubstituted quinoline ring typically occurs at the C-5 and C-8 positions numberanalytics.com.

In 8-methylquinoline, the directing effects of the existing groups become crucial. The methyl group at C-8 is an ortho-, para-director. The presence of the aldehyde at C-5, an electron-withdrawing group, will deactivate the ring, particularly at positions ortho and para to it. Therefore, electrophilic attack is influenced by the combined effects of these substituents. For instance, direct bromination of 8-methylquinoline with reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst occurs selectively at the C-7 position quinoline-thiophene.com. This suggests that for this compound, electrophilic attack would likely be directed to the C-7 position, which is ortho to the activating methyl group and meta to the deactivating aldehyde group.

Steric and Electronic Effects of the 8-Methyl Group on Reactivity, particularly in Cross-Coupling Reactions

The methyl group at the 8-position exerts significant steric and electronic effects that modulate the reactivity of the quinoline system, especially in metal-catalyzed cross-coupling reactions.

Steric Effects: The C-8 methyl group provides considerable steric hindrance around the nitrogen atom and the C-7 position. This steric bulk can impede the approach of catalysts and reagents. In cross-coupling reactions where the quinoline nitrogen acts as a directing group or a ligand, the 8-methyl group can drastically decrease reaction efficiency rsc.org. For example, in a Pd(II)-catalyzed Hiyama-type cross-coupling, the introduction of a methyl group at the 8-position of a quinoline-based ligand was found to be detrimental to the reaction rsc.orgnih.govresearchgate.net. This steric repulsion can hinder the formation of necessary metal-ligand complexes or transition states massey.ac.nz.

Electronic Effects: The methyl group is electron-donating through an inductive effect, which increases the electron density of the quinoline ring numberanalytics.comquinoline-thiophene.com. This electronic enrichment can influence the catalytic cycle in several ways. In some cases, it enhances the reactivity toward electrophiles numberanalytics.com. In the context of cross-coupling reactions where the quinoline coordinates to a metal center, the electron-donating nature of the methyl group can make the metal center more electron-rich. This increased electron density on the metal can retard the approach of a nucleophile through repulsion, thereby slowing down certain steps in the catalytic cycle researchgate.net. Conversely, the increased electron density on the quinoline system can facilitate oxidative addition steps in some catalytic cycles. The electronic properties of the methyl group also play a role in the reductive N-methylation of quinolines, where electron-donating groups on the phenyl ring are well-tolerated acs.org.

Furthermore, the C(sp³)–H bonds of the 8-methyl group itself can be a site of reactivity. Transition-metal-catalyzed C–H activation and functionalization of the 8-methyl group have been developed, allowing for the synthesis of 8-substituted quinoline derivatives rsc.org. For example, Rh(III)-catalyzed reactions can achieve direct methylation or alkylation at the 8-methyl position rsc.org.

Table 2: Summary of Steric and Electronic Effects of the 8-Methyl Group

| Effect Type | Observation | Consequence in Reactions | Reference |

|---|---|---|---|

| Steric | Hindrance around the N-atom and C-7 position | Decreased efficiency in cross-coupling reactions; hinders catalyst coordination. | rsc.orgnih.govresearchgate.netmassey.ac.nz |

| Electronic | Electron-donating inductive effect | Increases electron density on the quinoline ring and coordinated metal centers. | numberanalytics.comquinoline-thiophene.comresearchgate.net |

| Reactivity Site | C(sp³)–H bonds of the methyl group | Allows for direct functionalization via C-H activation. | rsc.org |

Formation of Fused and Complex Heterocyclic Systems

The aldehyde functionality at the C-5 position, combined with the reactive quinoline core, makes this compound a valuable precursor for synthesizing fused and complex heterocyclic structures through various reaction pathways.

The quinoline ring system is known to participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, which are a cornerstone for constructing five-membered heterocyclic rings. beilstein-journals.org In these reactions, the quinoline moiety can be converted into a quinolinium ylide, which acts as a 1,3-dipole. Deprotonation of N-alkylated quinolinium salts generates these ylides, which can then react with dipolarophiles like electron-poor alkenes. beilstein-journals.org

The process can proceed either as a concerted [3+2] dipolar cycloaddition or a stepwise conjugate addition followed by cyclization. beilstein-journals.org This methodology provides access to pyrrolo[1,2-a]quinolines, often with high regio- and stereoselectivity. beilstein-journals.orgresearchgate.net For example, reactions of quinolinium ylides with dipolarophiles such as arylidenemalononitriles and N-methylmaleimide have been shown to produce highly substituted polycyclic adducts in good yields. beilstein-journals.org While studies may not specifically use this compound, the established reactivity of the quinoline scaffold in forming quinolinium ylides makes it a suitable candidate for such transformations, leading to complex fused systems. beilstein-journals.orgtandfonline.comtandfonline.com

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. researchgate.net Quinoline aldehydes are excellent substrates for MCRs.

For instance, a one-pot, three-component reaction involving a heteroaromatic carbaldehyde (such as a quinoline carbaldehyde), an aminopyrazole, and dimedone in ethanol (B145695) has been used to synthesize heteryl-substituted pyrazolo[3,4-b]quinolinone ring systems in excellent yields. dergipark.org.tr The aldehyde group of this compound is well-suited to participate in such condensation reactions. Similarly, other quinoline aldehydes, like 2-chloroquinoline-3-carbaldehyde, have been used in MCRs to produce complex structures such as dihydrobenzo[b]pyrimido rsc.orgresearchgate.netnaphthyridines. rsc.org The use of MCRs provides a convenient and powerful approach to building molecular diversity from quinoline-based starting materials. researchgate.net

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of quinoline derivatives are strongly influenced by the nature and position of substituents on the ring system. researchgate.netmdpi.comnih.gov The presence of both an electron-donating methyl group and an electron-withdrawing carbaldehyde group in this compound creates a unique electronic profile that governs its redox behavior.

The oxidation potential of a molecule provides insight into its susceptibility to lose electrons. For quinolinecarbaldehydes, a strong correlation exists between the chemical structure and the observed oxidation potentials. mdpi.comnih.gov Research on structurally related compounds has demonstrated that the presence of a methyl group on the quinoline ring facilitates oxidation. mdpi.comnih.govresearchgate.net This effect is attributed to the electron-donating nature of the methyl group, which increases the electron density of the quinoline system, making it easier to oxidize.

However, the position of the methyl group is also critical. In the case of N-oxidation, the 8-methyl group can cause significant steric hindrance, known as a peri-interaction, which dramatically reduces the reactivity of the quinoline nitrogen towards oxidizing agents like dimethyldioxirane. researchgate.net Therefore, while the methyl group electronically favors oxidation of the ring system, it sterically hinders oxidation at the adjacent nitrogen atom.

The reduction potential indicates the tendency of a molecule to gain electrons. The reduction of the quinoline system typically involves the transfer of protons and electrons. researchgate.net Studies on substituted quinolinecarbaldehydes have revealed a clear structure-reactivity relationship. mdpi.comnih.gov

It was found that the reduction potential of methylated quinoline compounds was more negative compared to their non-methylated counterparts. mdpi.comnih.govresearchgate.net This indicates that the electron-donating methyl group makes the molecule more difficult to reduce. The reduction of the quinoline ring itself has been shown to proceed via a two-step mechanism involving proton transfer followed by hydride transfer to yield a dihydroquinoline intermediate, which is then further reduced to a tetrahydroquinoline. acs.org Quinolines can exhibit multistep, reversible reduction processes. researchgate.net Computational studies have also been used to predict the reduction potentials of various aromatic nitrogen-containing molecules, including quinoline. rsc.org

| Compound Type | Electrochemical Parameter | Effect of Methyl Group | Reason | Reference(s) |

| Quinoline Carbaldehydes | Oxidation Potential | Facilitates oxidation (lower potential) | Electron-donating nature increases electron density. | mdpi.comnih.govresearchgate.net |

| Quinoline Carbaldehydes | Reduction Potential | More negative potential | Electron-donating nature makes reduction more difficult. | mdpi.comnih.govresearchgate.net |

| 8-Methylquinoline | N-Oxidation Reactivity | Decreases reactivity | Steric hindrance (peri-interaction) from the 8-methyl group. | researchgate.net |

Spectroscopic and Advanced Characterization Techniques for 8 Methylquinoline 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 8-Methylquinoline-5-carbaldehyde, offering detailed insights into its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Signal Assignment and Structural Confirmation

¹H NMR spectroscopy is instrumental in confirming the presence and arrangement of protons within the this compound molecule. The spectrum provides characteristic signals for the aldehyde proton, the methyl group protons, and the aromatic protons of the quinoline (B57606) ring system.

The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, a characteristic feature of formyl groups. The three protons of the methyl group at the C-8 position also give rise to a distinct singlet. The protons on the quinoline core present a more complex pattern of doublets and multiplets, with their specific chemical shifts and coupling constants being crucial for unambiguous assignment. For instance, in a study of related quinoline derivatives, the aldehyde proton signal was observed as a singlet at 10.54 ppm. semanticscholar.org

Table 1: Representative ¹H NMR Spectral Data for Quinoline Derivatives

| Compound | Solvent | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |

| 2-Methoxyquinoline-3-carbaldehyde semanticscholar.org | CDCl₃ | 10.54 (s) | 7.65 (m, H-6), 7.88 (m, H-7), 7.97 (d, J=8.25 Hz, H-8), 8.07 (d, J=8.25 Hz, H-5), 8.74 (s, H-4) | - |

| 8-Methylquinoline (B175542) chemicalbook.com | CDCl₃ | - | 8.949 (A), 8.120 (B), 7.653 (C), 7.560 (D), 7.432 (E), 7.386 (F) | 2.826 (G) |

| Quinoline-2-carbaldehyde rsc.org | CDCl₃ | 10.23 (s) | 8.31 (d, J=8.4 Hz), 8.25 (d, J=8.5 Hz), 8.03 (d, J=8.4 Hz), 7.90 (d, J=8.2 Hz), 7.83 (dd, J=8.3, 7.1 Hz), 7.69 (t, J=7.5 Hz) | - |

Note: Data for related compounds are provided for comparative purposes. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 'J' represents the coupling constant in Hertz (Hz).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the carbon skeleton.

The carbonyl carbon of the aldehyde group is particularly noteworthy, resonating at a characteristic downfield chemical shift, often in the range of 190-200 ppm. oregonstate.edu For example, in 8-hydroxyquinoline-5-carbaldehyde (B1267011), the carbonyl carbon signal appears at 192.2 ppm. mdpi.com The carbon of the methyl group at C-8 will appear in the upfield region of the spectrum. The remaining signals correspond to the nine carbons of the quinoline ring system, with their precise chemical shifts influenced by their electronic environment.

Table 2: Representative ¹³C NMR Spectral Data for Quinoline Derivatives

| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |

| 2-Methoxyquinoline-3-carbaldehyde semanticscholar.org | CDCl₃ | 189.1 (C-9) | 126.3 (C-1), 126.5 (C-8), 128.2 (C-6), 128.6 (C-4a), 129.7 (C-5), 133.6 (C-7), 140.3 (C-4), 149.6 (C-8a), 150.1 (C-2) | - |

| 8-Hydroxyquinoline-5-carbaldehyde mdpi.com | DMSO-d₆ | 192.2 | 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, 159.6 | - |

| Quinoline-2-carbaldehyde rsc.org | CDCl₃ | 193.9 | 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5 | - |

Note: Data for related compounds are provided for comparative purposes.

Advanced 1D and 2D NMR Techniques (e.g., HETCOR, APT, HMBC) for Complex Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectra, advanced 1D and 2D NMR techniques are employed. ipb.pt

Heteronuclear Correlation (HETCOR) or its more modern and sensitive counterparts, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) , are powerful 2D NMR experiments. HETCOR and HSQC establish direct one-bond correlations between protons and the carbons to which they are attached. nanalysis.com HMBC, on the other hand, reveals longer-range correlations, typically over two or three bonds, which is invaluable for piecing together the molecular structure by connecting different spin systems.

Attached Proton Test (APT) is a 1D technique that provides information about the number of protons attached to each carbon atom (CH, CH₂, CH₃, or quaternary carbons), aiding in the assignment of carbon signals.

These advanced techniques provide a robust and detailed picture of the molecular connectivity within this compound, leaving no ambiguity in its structural determination.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification

High-Resolution Mass Spectrometry (HRMS) is crucial for the precise determination of the molecular weight of this compound. researchgate.net It can measure the mass with very high accuracy, typically to four or five decimal places. This level of precision allows for the calculation of the elemental formula of the molecular ion, confirming that the experimentally determined mass corresponds to the theoretical mass of C₁₁H₉NO. For instance, HRMS measurements on related quinoline derivatives have been performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer. mdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO |

| Theoretical Mass (m/z) | 171.0684 |

| Expected [M+H]⁺ (m/z) | 172.0757 |

Note: The expected [M+H]⁺ value is calculated based on the theoretical mass.

Fragmentation Pattern Analysis for Structural Insights

In addition to determining the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions.

For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the formyl group (M-29). libretexts.orgarizona.edu The fragmentation of the quinoline ring system itself will also produce a series of characteristic ions. The analysis of these fragmentation patterns provides a fingerprint of the molecule, further confirming the identity and structure of this compound. For example, studies on dimethylquinolines have shown that fragmentation often proceeds through ring-expanded molecular ions before the loss of a hydrogen atom or a methyl group. cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For quinoline carbaldehydes, IR spectra provide distinct signatures for the key structural components.

The analysis of related quinoline derivatives allows for the confident assignment of characteristic vibrational frequencies. The IR spectrum of 2-chloroquinoline-3-carbaldehyde, for instance, shows absorption bands for aromatic C-H stretching, aldehyde C-H stretching, carbonyl (C=O) stretching, and the quinoline C=N bond. semanticscholar.org Similarly, the spectrum for 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) exhibits peaks at 3050 cm⁻¹ (aromatic C-H), 2869 cm⁻¹ (aldehyde C-H), 1683 cm⁻¹ (C=O), and 1586 cm⁻¹ (C=N). For 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, the formyl C-H stretch is observed at 2852 cm⁻¹ and the C=O stretch at 1691 cm⁻¹. thaiscience.info

Based on these and other related structures, the expected IR absorption bands for this compound can be summarized. semanticscholar.orgthaiscience.info

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3050 |

| Aldehyde C-H | Stretching | ~2870, ~2770 |

| Carbonyl (C=O) | Stretching | ~1680 - 1700 |

| Quinoline Ring (C=N, C=C) | Stretching | ~1570 - 1620 |

This table is generated based on data from analogous compounds.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Electronic absorption spectroscopy investigates the electronic transitions within a molecule. For quinoline derivatives, the UV-Vis spectra are characterized by broad absorption bands in the UV region, typically attributed to π→π* and n→π* electronic transitions within the conjugated aromatic system. mdpi.com

Studies on analogous compounds, particularly 7-hydroxyquinoline-8-carbaldehydes, have revealed fascinating photophysical behavior involving long-distance hydrogen atom transfer. acs.org In these systems, the carbaldehyde group at position 8 can act as an intramolecular "crane," facilitating the transfer of a hydrogen atom from a hydroxyl group at position 7 to the quinoline ring's nitrogen atom upon UV excitation. acs.orgnih.gov

This photoinduced process leads to the formation of an oxo tautomer from the initial hydroxy form. nih.gov The reaction is understood to proceed through an excited-state intramolecular hydrogen-atom transfer (ES-IHT) mechanism. While this compound lacks the hydroxyl group to participate in this specific transfer, the principle highlights the significant role that substituent groups play in dictating the excited-state dynamics of the quinoline core. The study of such mechanisms is crucial for designing molecular switches and photosensitizers. acs.org

In the ground state, certain substituted quinolines can exist in a solvent-dependent equilibrium between different tautomeric forms. acs.org For 7-hydroxyquinoline-8-carbaldehydes, a solvent-dependent equilibrium between the 7-quinolinol (OH) form and the 7(1H)-quinolinone (NH) form has been observed through NMR and electronic absorption spectra. acs.org This equilibrium is influenced by solvent polarity, with more polar or protic media often favoring the keto-amine (NH) tautomer. mdpi.com The solvatochromic behavior, where the absorption maxima shift with solvent polarity, is a key indicator of these equilibria and the changing electronic distribution within the molecule. walisongo.ac.id

Although this compound does not have the hydroxyl group for this specific tautomerism, its UV-Vis absorption spectrum is still expected to show sensitivity to solvent polarity due to the polar nature of the carbaldehyde group and the nitrogen heteroatom affecting the π-conjugated system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, data from the closely related compound 2-Chloro-8-methylquinoline-3-carbaldehyde (C₁₁H₈ClNO) offers valuable insights. nih.goviucr.org

The analysis of this analog reveals that the quinoline fused-ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.005 Å. nih.goviucr.org The formyl (aldehyde) group is slightly bent out of this plane. nih.gov Such data is critical for understanding the molecule's intrinsic geometry. The refinement of crystallographic data results in key quality indicators, as shown for this analog.

Table 2: Crystallographic Data for the Analogous Compound 2-Chloro-8-methylquinoline-3-carbaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈ClNO | nih.gov |

| Molecular Weight | 205.63 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | iucr.org |

| a (Å) | 6.8576 (5) | nih.gov |

| b (Å) | 7.4936 (6) | nih.gov |

| c (Å) | 18.5003 (14) | nih.gov |

| V (ų) | 950.70 (13) | nih.gov |

| Z | 4 | nih.gov |

| R-factor [R(F² > 2σ(F²))] | 0.048 | nih.goviucr.org |

This data pertains to the analogous compound 2-Chloro-8-methylquinoline-3-carbaldehyde.

The packing of molecules in a crystal is governed by intermolecular forces. For aromatic systems like quinolines, π-π stacking interactions are a dominant feature. mdpi.commdpi.com In the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, for example, molecules are stabilized by parallelly-displaced π-π stacking interactions with a centroid-centroid distance of 3.544 Å. mdpi.com In another quinoline derivative, π-π stacking interactions were observed with a centroid-centroid distance of 3.661 Å. researchgate.net These interactions play a crucial role in the formation of supramolecular architectures. iucr.org

The methyl group at the 8-position of this compound is expected to exert a significant steric effect. iucr.org This steric hindrance can influence the molecular packing and the conformation of the molecule by preventing aromatic rings from lying in the same plane, which in turn affects the nature and geometry of intermolecular interactions. iucr.orgscience.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable and rapid analytical technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. chemijournal.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture, enabling chemists to determine the optimal reaction time and assess the purity of the isolated product. chemijournal.combeilstein-journals.org

The process involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a plate coated with silica (B1680970) gel (Silica Gel 60 F254). thaiscience.info The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This separation allows for the visualization of the reaction's progression. thaiscience.info

For quinoline derivatives, the mobile phase often consists of a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a more polar solvent like ethyl acetate (B1210297). thaiscience.info The ratio of these solvents is adjusted to achieve optimal separation of the spots on the TLC plate. Visualization of the separated components is commonly achieved by exposing the plate to ultraviolet (UV) light, which reveals UV-active compounds as dark spots, or by placing the plate in a chamber with iodine fumes, which stain organic compounds. chemijournal.comthaiscience.info

While specific Rf (retardation factor) values are dependent on the exact conditions, the following table summarizes typical TLC conditions used for monitoring the synthesis of closely related quinoline carbaldehydes.

Table 1: Examples of TLC Conditions for Monitoring Quinoline Carbaldehyde Synthesis

| Analyte (Related Compound) | Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Reference |

| 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes | Silica Gel 60 F254 | n-hexane : ethyl acetate (7:3) | UV Light | thaiscience.info |

| 2-Chloroquinoline-3-carbaldehyde Derivatives | Silica Gel | Petroleum ether : ethyl acetate (7:3) | Not Specified | |

| 2-Chloro-8-methyl-3-formyl Quinoline | Silica Gel on Aluminum | Chloroform (B151607) : petroleum ether : ethyl acetate (9:5:0.5) | Iodine Fumes | chemijournal.com |

This table is interactive. Click on the headers to sort the data.

Elemental Analysis

Elemental analysis is a crucial analytical technique that provides quantitative information on the elemental composition of a pure substance. For a newly synthesized compound like this compound, this analysis is used to confirm its empirical and molecular formula by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values. thaiscience.info The experimental values are typically expected to be within ±0.4% of the calculated values to confirm the compound's identity and purity. thaiscience.info

The molecular formula for this compound is C₁₁H₉NO, with a molecular weight of 171.20 g/mol . The theoretical elemental composition is calculated based on this formula. Modern elemental analyses are performed using automated CHNS analyzers. thaiscience.info

The table below presents the calculated elemental composition for this compound. While specific experimental data for this exact compound is not available in the cited literature, the table includes data for a related compound to illustrate the comparison between calculated and found values.

Table 2: Elemental Analysis Data for this compound and a Related Compound

| Compound | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Reference |

| This compound | C₁₁H₉NO | Calculated | 77.18 | 5.30 | 8.18 | |

| 2-chloro-N-benzoyl-8-methylquinoline-3-carboxamide | C₁₈H₁₃ClN₂O₂ | Calculated | 66.57 | 4.03 | 8.63 | |

| Found | 66.55 | 4.01 | 8.61 |

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Investigations of 8 Methylquinoline 5 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to analyze quinoline (B57606) derivatives, providing a balance between accuracy and computational cost.

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in explaining and predicting the chemical reactivity and preferred reaction pathways of quinoline derivatives. researchgate.net For instance, computational studies have been conducted to elucidate the preferred selectivity of formylation reactions on the quinoline scaffold. researchgate.netmdpi.comnih.gov By analyzing the electron density and atomic charges, the most likely sites for electrophilic or nucleophilic attack can be identified. researchgate.net

In related quinoline systems, DFT has been used to determine that the presence of an electron-donating group, such as a hydroxyl or dimethylamino group at the C8 position, increases the electron density at both the C5 and C7 positions. mdpi.com This activation makes these sites susceptible to electrophilic substitution reactions like Vilsmeier-Haack or Duff formylation. mdpi.com The higher difference in calculated atomic charges between the C5 and C7 positions can indicate a preference for mono-formylation at the C5 position. mdpi.com This type of analysis is crucial for predicting the outcome of synthetic routes involving 8-Methylquinoline-5-carbaldehyde and its precursors. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity. researchgate.netuantwerpen.be The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

DFT calculations, often using the B3LYP functional, are employed to determine the energies and spatial distributions of these orbitals. mdpi.comresearchgate.net For quinoline derivatives, analysis shows that the HOMO is typically localized over the ring structures, while the LUMO can be distributed across the entire molecule. dergipark.org.tr A smaller HOMO-LUMO gap suggests higher chemical reactivity and the possibility of intramolecular charge transfer, which influences the molecule's biological and nonlinear optical properties. tandfonline.com In studies of related quinolinecarbaldehydes, frontier molecular orbital calculations have successfully supported experimental findings regarding their electrochemical properties. researchgate.netmdpi.comnih.gov

Below is a table showing representative HOMO-LUMO data for a related quinoline derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, calculated at the B3LYP/6-311++G(d,p) level, illustrating the type of data generated in such studies.

| Conformer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Trans | -6.65 | -2.90 | 3.75 |

| Cis | -6.71 | -2.87 | 3.84 |

| Data derived from studies on 2-Chloro-7-Methylquinoline-3-Carbaldehyde as an illustrative example of the methodology. dergipark.org.tr |

Electrostatic Potential Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand charge distribution and predict reactive sites. uantwerpen.be MEP surfaces map the electrostatic potential onto the electron density surface, with different colors indicating different potential values. uantwerpen.be

Red/Yellow Regions : Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. uantwerpen.be

Blue Regions : Indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. uantwerpen.be

For quinoline derivatives, MEP analysis helps identify the most reactive sites for chemical reactions. researchgate.net For example, a higher negative potential on the nitrogen atom indicates its basicity and availability for coordination. researchgate.net In the context of formylation reactions, MEP maps can visually represent the differences in electrostatic potential around the C5-H and C7-H bonds, with a greater potential difference suggesting an easier cleavage of the hydrogen atom and thus a preferential site for substitution. mdpi.com

Conformational Analysis and Relative Stabilities

Many molecules can exist in different spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov For molecules with rotatable bonds, such as the carbaldehyde group in this compound, different orientations can exist.

DFT calculations are used to perform a potential energy surface (PES) scan by systematically changing a specific dihedral angle (e.g., the C-C bond of the aldehyde group). dergipark.org.trdergi-fytronix.com This process identifies the minimum energy structures, which correspond to the most stable conformers. tandfonline.comdergi-fytronix.com For example, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, two stable conformers (trans and cis) were identified, with the trans conformer being more stable. dergipark.org.trdergi-fytronix.com The energy difference between conformers is a critical piece of information, as it determines their relative populations at a given temperature. dergi-fytronix.comnih.gov

| Conformer | Relative Energy (kJ mol⁻¹) | Dipole Moment (Debye) |

| ClMQC-1 (trans) | 0.0 | 2.50 |

| ClMQC-2 (cis) | 13.4 | 6.41 |

| Data for 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC) calculated at the B3LYP/6-311++G(d,p) level, serving as a methodological example. dergi-fytronix.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the properties of molecules in their electronic excited states. faccts.de It is widely used to calculate vertical excitation energies, oscillator strengths, and to predict UV-Vis absorption spectra. dergipark.org.tracs.org

By applying TD-DFT, researchers can understand the nature of electronic transitions, such as n → π* or π → π*, and how they contribute to the observed absorption bands. tandfonline.com For quinoline derivatives, TD-DFT calculations have been used to analyze the electronic transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). dergipark.org.tr These calculations help rationalize the photophysical properties of the molecule, such as its fluorescence behavior. For instance, in a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations showed that the transition from HOMO to LUMO corresponded to the S₀→S₂ transition for both of its conformers. dergipark.org.tr Such insights are vital for designing molecules with specific optical properties for applications in sensors or materials science. researchgate.net

Advanced Applications in Chemical Science and Materials Research

Applications as Building Blocks in Organic Synthesis

8-Methylquinoline-5-carbaldehyde serves as a foundational component for constructing more elaborate molecular structures. Its quinoline (B57606) framework and reactive aldehyde functionality allow chemists to introduce a variety of functional groups and build complex molecular architectures through established synthetic routes.

This compound is a key intermediate in the synthesis of complex organic molecules. The aldehyde group is particularly useful, readily participating in reactions to form new carbon-carbon and carbon-heteroatom bonds. Synthetic methods such as the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions are employed to create quinolinecarbaldehydes, which then serve as precursors for more complex derivatives. mdpi.com For instance, the aldehyde can be converted into other functional groups like alcohols, carboxylic acids, or imines (Schiff bases), which are themselves stepping stones for further molecular elaboration. mdpi.com This versatility allows for the construction of intricate heterocyclic systems that are of significant interest in various areas of chemical research. mdpi.com

The quinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. preprints.org Consequently, derivatives of this compound are actively explored in medicinal chemistry. By modifying the core structure, researchers can design and synthesize novel molecules with potential therapeutic applications. scispace.com

Research has focused on creating derivatives that act as:

Anticancer Agents: 8-Hydroxyquinoline (B1678124) derivatives, which can be synthesized from carbaldehyde precursors, are known to form metal complexes with significant anticancer activity.

Antimicrobial Agents: The hybridization of 8-hydroxyquinoline with other known antimicrobials, such as ciprofloxacin, has been achieved through reactions involving a carbaldehyde-derived intermediate, yielding compounds with potent antibacterial properties. nih.gov

Enzyme Inhibitors: The 8-hydroxyquinoline-2-carboxylic acid scaffold has been identified as a promising noncompetitive inhibitor for enzymes such as Mycobacterium tuberculosis's class II fructose-1,6-bisphosphate aldolase, presenting a new avenue for tuberculosis therapy. scispace.com

The ability to systematically modify the quinoline ring and its substituents makes these intermediates invaluable in the drug discovery process. nih.gov

Interactive Data Table: Synthetic Applications of Quinoline Carbaldehydes

| Application Area | Key Reaction Type | Resulting Structure/Molecule Type |

| Complex Molecule Synthesis | Schiff Base Formation | Imines, useful for creating larger systems |

| Complex Molecule Synthesis | Oxidation/Reduction | Carboxylic Acids / Alcohols |

| Bioactive Molecule Synthesis | Mannich Reaction | Hybrid molecules (e.g., with ciprofloxacin) nih.gov |

| Bioactive Molecule Synthesis | Condensation Reactions | Heterocyclic derivatives (e.g., carboxanilides) nih.gov |

Materials Science Applications

The rigid, aromatic structure of the quinoline ring imparts desirable properties such as thermal stability and specific electronic characteristics, making its derivatives, including this compound, useful in materials science.

Quinoline-based compounds are utilized as building blocks in material science for creating advanced polymers and coatings. bldpharm.comvwr.com The incorporation of the quinoline moiety into a polymer backbone can enhance the material's thermal stability, chemical resistance, and mechanical properties. The aldehyde group of this compound provides a reactive site for polymerization reactions, allowing it to be integrated into various polymer structures. These materials find use in specialized applications where high performance is required. vwr.com

The extended π-conjugated system of the quinoline ring makes it a suitable chromophore for creating colorants. bldpharm.com this compound and its derivatives can be used in the synthesis of dyes and pigments. The specific color and properties of the resulting dye can be tuned by adding or modifying substituent groups on the quinoline core, which alters the electronic structure and, therefore, the wavelengths of light it absorbs and reflects.

One of the most significant applications of quinoline derivatives in materials science is in the field of opto-electronics, particularly in Organic Light-Emitting Diodes (OLEDs). nih.gov Metal complexes of 8-hydroxyquinoline (a close derivative) are among the most promising materials for these applications due to their remarkable optical and photophysical properties. researchgate.netresearchgate.net